6-Desamino 6-Chloro Etravirine

Description

Evolution of Diarylpyrimidine (DAPY) NNRTIs in Antiretroviral Therapy (ART)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART), valued for their potent antiviral activity, high specificity, and low toxicity. nih.gov The first generation of NNRTIs, which includes nevirapine, delavirdine, and efavirenz, marked a significant step forward in the management of Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov These agents function by binding to an allosteric, hydrophobic pocket within the HIV-1 reverse transcriptase (RT) enzyme, a site distinct from the active site where nucleoside/nucleotide RT inhibitors (NRTIs) bind. tandfonline.comnih.gov This binding induces a conformational change in the enzyme, inhibiting its function and thus blocking viral replication.

Despite their initial success, the therapeutic efficacy of first-generation NNRTIs is constrained by a low genetic barrier to resistance. asm.org The virus can readily develop resistance through single-point mutations in the NNRTI-binding pocket, such as the commonly observed K103N and Y181C mutations. wikipedia.orgmdpi.com These mutations reduce the binding affinity of the inhibitors, often leading to high-level cross-resistance among the entire first-generation class and subsequent treatment failure. nih.govasm.org

To address the challenge of resistance, research efforts focused on developing new NNRTIs with improved resilience. This led to the emergence of the diarylpyrimidine (DAPY) class of compounds, which represent a major advancement in NNRTI development. nih.govnih.gov Etravirine (B1671769) and rilpivirine (B1684574) are prominent, FDA-approved drugs from this second generation. nih.gov

Etravirine (ETR), a diarylpyrimidine compound, was specifically designed to be effective against HIV-1 strains that have developed resistance to first-generation NNRTIs. wikipedia.org Its unique potency is attributed to its remarkable molecular flexibility. tandfonline.comwikipedia.org Etravirine can adopt multiple conformations, often described as a "horseshoe" or "U-shape," allowing it to bind effectively to the reverse transcriptase enzyme in various ways. wikipedia.orgnih.gov This conformational adaptability enables Etravirine to maintain its inhibitory activity even when mutations are present in the binding pocket, giving it a significant advantage over its more rigid predecessors. asm.orgwikipedia.org

Table 1: Antiviral Activity of Selected NNRTIs Against Wild-Type and Mutant HIV-1

| Compound | Generation | Activity vs. Wild-Type HIV-1 (EC₅₀) | Activity vs. NNRTI-Resistant Strains |

|---|---|---|---|

| Nevirapine | First | Potent | Significant loss of activity with single mutations (e.g., K103N, Y181C) |

| Efavirenz | First | Potent | Significant loss of activity with single mutations (e.g., K103N) |

| Etravirine | Second (DAPY) | Highly Potent (EC₅₀: 1.4–4.8 nM) nih.gov | Maintains activity against many single and double mutants; effective against over 97% of clinical samples with first-generation NNRTI resistance. nih.gov |

While second-generation DAPY-NNRTIs like Etravirine possess a higher genetic barrier to resistance than their predecessors, they are not impervious to viral evolution. mdpi.com High-level resistance to Etravirine typically requires the accumulation of multiple resistance-associated mutations (RAMs). asm.orgresearchgate.net

Analyses from clinical trials have identified a number of key Etravirine RAMs. asm.orgnih.gov The presence of three or more of these mutations has been associated with a diminished virological response to the drug. asm.org Unlike first-generation NNRTIs, no single mutation typically confers complete resistance to Etravirine. nih.gov However, certain mutations, such as Y181C, can still impact its susceptibility, and combinations of mutations can lead to clinically significant resistance. asm.orgresearchgate.net

Table 2: Key Resistance-Associated Mutations (RAMs) for Etravirine

| Mutation | Prevalence/Impact |

|---|---|

| V90I | Identified as an Etravirine RAM. asm.orgnih.gov |

| A98G | Identified as an Etravirine RAM. asm.orgnih.gov |

| L100I | Identified as an Etravirine RAM. asm.orgnih.gov |

| K101E/P | Identified as an Etravirine RAM. asm.orgnih.gov |

| V106I | Identified as an Etravirine RAM. asm.orgnih.gov |

| V179D/F | Identified as an Etravirine RAM. asm.orgnih.gov |

| Y181C/I/V | A common NNRTI mutation that can affect Etravirine susceptibility, especially in combination with other RAMs. asm.orgnih.gov |

| G190A/S | Identified as an Etravirine RAM. asm.orgnih.gov |

| E138A/K/G/Q | Novel mutations specific to later-generation NNRTIs that can confer low-level resistance to Etravirine. researchgate.net |

Rationale for Structural Modifications of Etravirine: Investigating the 6-Desamino 6-Chloro Moiety

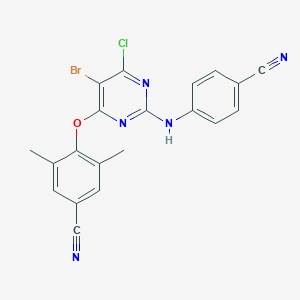

The compound 6-Desamino 6-Chloro Etravirine, chemically known as 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile, is a key intermediate in the chemical synthesis of Etravirine. synzeal.comchemicalbook.com Its role is not that of a therapeutic agent itself, but rather a crucial precursor in a strategic synthetic pathway designed to construct the final, highly active Etravirine molecule.

The synthetic hypothesis centers on the chemical properties of the pyrimidine (B1678525) core. In this intermediate, the C6 position of the pyrimidine ring is occupied by a chlorine atom. Halogens, like chlorine, are excellent "leaving groups" in organic chemistry. This means they can be readily displaced and substituted by other chemical groups. The manufacturing process for Etravirine leverages this property in its final step, where the 6-chloro group is replaced by an amino (-NH₂) group through a process called amination, often using ammonia (B1221849). chemicalbook.com Therefore, the "desamino" (lacking the amino group) and "chloro" (containing the chlorine) state of this compound is a deliberate and necessary feature of the manufacturing process, setting the stage for the introduction of the vital amino group that characterizes the final drug.

The potential advantages related to overcoming resistance are not found in the this compound intermediate itself, but are fully realized in the final product, Etravirine, which is formed from it. The structural modification—specifically, the displacement of the C6-chloro atom with a C6-amino group—is critical to the drug's efficacy and resistance profile.

The final structure of Etravirine, featuring the C6-amino group, possesses the necessary conformational flexibility to bind effectively to the reverse transcriptase enzyme. This flexibility allows the molecule to reposition and adjust its binding within the NNRTI pocket to accommodate mutations that would otherwise prevent inhibitor binding. Research into the structure-activity relationships of DAPY analogs has consistently shown that substitutions on the central pyrimidine core are critical for anti-HIV activity. nih.govnih.gov The presence of the amino group at the C6 position in Etravirine is integral to establishing the interactions within the binding site that allow it to maintain potency against a wide spectrum of resistant viral strains. Thus, the 6-Desamino 6-Chloro intermediate is advantageous not as an antiviral, but as a well-designed precursor that facilitates the efficient and precise synthesis of the uniquely flexible and resilient Etravirine molecule.

Significance of the this compound Derivative in Advanced DAPY Research

The significance of this compound in advanced DAPY research is multifaceted, though it is not investigated as a potential therapeutic agent itself. Its primary importance lies in its role as a precursor in the synthesis of etravirine. The presence of the chloro group at the 6-position of the pyrimidine ring is a crucial feature for subsequent chemical modifications that lead to the final etravirine molecule.

Research Objectives and Scope of Investigation for this compound

The scope of investigation for this compound is largely confined to its chemical properties and its role in synthetic pathways. While it may be used as a reference standard in analytical methods for etravirine, there is limited research into its own biological activity as a potential NNRTI. The available information suggests that the focus of DAPY research has moved towards modifications that enhance, rather than diminish, the structural features present in etravirine. Therefore, the investigation of this compound is primarily of interest to medicinal and process chemists involved in the synthesis of next-generation NNRTIs.

Structure

3D Structure

Properties

IUPAC Name |

4-[5-bromo-6-chloro-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODWHQRYHASBLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=C(C(=NC(=N2)NC3=CC=C(C=C3)C#N)Cl)Br)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13BrClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471895 | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269055-76-7 | |

| Record name | 4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269055-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((5-Bromo-6-chloro-2-((4-cyanophenyl)amino)-4-pyrimidinyl)oxy)-3,5-dimethylbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269055767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Desamino 6-Chloro Etravirine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 6 Desamino 6 Chloro Etravirine

Synthetic Pathways to 6-Desamino 6-Chloro Etravirine (B1671769)

The construction of 6-Desamino 6-Chloro Etravirine is a multi-step process that hinges on the formation of the central pyrimidine (B1678525) ring and the sequential introduction of its various substituents.

Retrosynthetic Analysis and Key Intermediates

A logical retrosynthetic analysis of this compound (I) suggests dissecting the molecule at the ether linkage and the C-N bonds connected to the pyrimidine ring. This approach points to three key starting materials: a substituted pyrimidine core, 4-aminobenzonitrile (B131773), and 4-hydroxy-3,5-dimethylbenzonitrile (B139854).

A plausible forward synthesis, therefore, commences with a suitably substituted pyrimidine. One critical intermediate is 4-((6-amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile (Etravirine, II). guidechem.comsigmaaldrich.com The target compound (I) can be envisioned as being derived from Etravirine (II) through a desamination-chlorination reaction at the 6-position of the pyrimidine ring.

Another key intermediate is 4-((5-bromo-2,6-dichloropyrimidin-4-yl)amino)benzonitrile. The synthesis of etravirine itself has been approached through various routes, often involving the sequential nucleophilic substitution on a polychlorinated pyrimidine. For instance, a common strategy begins with 2,4,6-trichloropyrimidine, which is sequentially reacted with 4-aminobenzonitrile and 4-hydroxy-3,5-dimethylbenzonitrile. google.comgoogle.com

A crucial intermediate in the synthesis of Etravirine, and by extension, this compound, is 4-((4-amino-5-bromo-6-chloropyrimidin-2-yl)amino)benzonitrile. google.com This intermediate highlights the importance of controlling the regioselectivity of the substitution reactions on the pyrimidine core.

Detailed Reaction Schemes for the Introduction of the 6-Chloro Moiety

The introduction of the 6-chloro moiety in place of a 6-amino group is a pivotal transformation in the synthesis of this compound from its amino precursor, etravirine. This is typically achieved through a Sandmeyer-type reaction. researchgate.netnih.govorganic-chemistry.org

The process begins with the diazotization of the 6-amino group on the pyrimidine ring. This involves treating the starting material, etravirine, with a source of nitrous acid, which is usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate. google.com This highly reactive diazonium salt is then subjected to a copper(I) chloride-catalyzed reaction, which facilitates the displacement of the diazonium group with a chloride ion, yielding the desired 6-chloro derivative. nih.govsci-hub.se

A general reaction scheme is as follows: Etravirine (II) + NaNO₂ + HCl (aq) → [Diazonium Salt Intermediate] [Diazonium Salt Intermediate] + CuCl → this compound (I) + N₂

The efficiency of this reaction can be influenced by factors such as the concentration of the acid, the temperature, and the presence of the copper(I) catalyst.

Strategies for Desamination and Chlorination Reactions

The conversion of the 6-amino group to a 6-chloro group is a classic example of a desamination-halogenation sequence. The primary strategy involves the diazotization of the aromatic amine followed by a Sandmeyer reaction.

Diazotization: The formation of the diazonium salt is a critical step and is typically carried out in an aqueous acidic medium. google.com The choice of acid and the control of temperature are crucial to prevent the premature decomposition of the unstable diazonium salt.

Chlorination: The Sandmeyer reaction, utilizing copper(I) chloride, is a well-established method for introducing a chlorine atom onto an aromatic ring in place of a diazonium group. nih.gov The reaction is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. nih.gov

Alternative, milder methods for the deaminative chlorination of aminoheterocycles have been developed, which may offer advantages in terms of functional group tolerance and reduced hazardous reagents. One such method employs pyrylium (B1242799) salts to activate the amino group, followed by displacement with a chloride source like magnesium chloride. nih.gov This approach avoids the generation of potentially explosive diazonium salts. nih.gov

Alternative Synthetic Routes and Comparative Analysis

While the desamination-chlorination of etravirine presents a direct route, alternative synthetic pathways for this compound can be envisaged, primarily by altering the order of substituent introduction on the pyrimidine core.

One alternative route could involve starting with 5-bromo-2,4,6-trichloropyrimidine. A selective nucleophilic aromatic substitution (SNAr) at the C4 position with 4-hydroxy-3,5-dimethylbenzonitrile, followed by substitution at the C2 position with 4-aminobenzonitrile, would yield the target compound directly. However, controlling the regioselectivity of these substitutions can be challenging and may lead to isomeric impurities.

Another approach could start from 2-amino-4,6-dichloropyrimidine. This could be reacted with 4-aminobenzonitrile, followed by reaction with 4-hydroxy-3,5-dimethylbenzonitrile and subsequent bromination. The final step would be the conversion of the remaining chloro group to the desired substituent.

A comparative analysis of these routes reveals trade-offs between the number of steps, potential for side reactions, and the availability and cost of starting materials. The route via etravirine benefits from potentially well-established procedures for etravirine synthesis but adds the desamination-chlorination step. researchgate.net Direct routes from polychlorinated pyrimidines may be shorter but often suffer from poor yields and the formation of difficult-to-separate byproducts. google.com Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in the synthesis of diarylpyrimidines, offering a more efficient alternative to conventional heating methods. synzeal.com

Optimization of Reaction Conditions and Yield for this compound Synthesis

Catalyst Screening and Solvent Selection

The choice of catalyst and solvent is critical for maximizing the efficiency of the key bond-forming reactions in the synthesis of diarylpyrimidines.

For the nucleophilic substitution reactions involved in building the diarylpyrimidine core, a variety of bases and solvents have been explored. In the synthesis of related diarylpyrimidines, bases such as potassium carbonate have been found to be effective, with ethanol (B145695) being an optimal solvent for certain condensation reactions. Other solvents like methanol (B129727), DMF, and toluene (B28343) have been reported to be less efficient.

For the Sandmeyer reaction, the catalyst is typically a copper(I) salt, with copper(I) chloride being the standard for chlorination. nih.gov The optimization of this step would involve screening the catalyst loading and the source of the chloride ion.

The selection of the solvent for the diazotization and Sandmeyer reaction is also crucial. The reaction is often carried out in an aqueous medium, but the use of organic co-solvents can influence the solubility of the reactants and the stability of the intermediates.

Below is a table summarizing the screening of catalysts and solvents for a model condensation reaction in the synthesis of a related diarylpyrimidine derivative.

| Entry | Base | Solvent | Yield (%) |

| 1 | K₂CO₃ | Methanol | 65 |

| 2 | K₂CO₃ | Ethanol | 85 |

| 3 | K₂CO₃ | Acetic Acid | 40 |

| 4 | K₂CO₃ | DMF | 55 |

| 5 | K₂CO₃ | Toluene | 50 |

| 6 | Na₂CO₃ | Ethanol | 78 |

| 7 | Cs₂CO₃ | Ethanol | 82 |

This data indicates that for this specific transformation, potassium carbonate in ethanol provides the highest yield. Similar systematic screening would be necessary to optimize the synthesis of this compound.

Temperature, Pressure, and Reaction Time Optimization

The synthesis of this compound and its precursors involves carefully controlled reaction conditions. Optimization of temperature, pressure, and reaction time is critical for maximizing product formation and minimizing impurities.

Several synthetic routes leading to the core diarylpyrimidine scaffold, shared by etravirine and its analogues, highlight the demanding conditions required. For instance, ammonolysis steps, while not directly forming the title compound (which lacks the amino group), inform the general reactivity of the pyrimidine ring. These reactions are often conducted under high pressure and temperature, such as heating in a pressure autoclave at 120-125°C for 10 to 12 hours. google.com One specific process for a closely related intermediate, 4-[[5-bromo-4-(4-cyano-2,6-dimethylphenoxy)-6-chloro-2-pyrimidinyl]amino]benzonitrile, involves heating with ammonia (B1221849) in 1,4-dioxane (B91453) within a pressure vessel at a significant 150°C for four days. chemicalbook.com

Conversely, other reaction steps, such as bromination, necessitate low temperatures to control selectivity. The introduction of a bromine atom onto the pyrimidine ring is typically performed at 0-5°C over 4 to 5 hours. nih.govnewdrugapprovals.org The coupling of the pyrimidine core with 4-hydroxy-3,5-dimethylbenzonitrile can be achieved under milder conditions, for example, by heating at 70°C for approximately 2 hours. google.com

A significant advancement in reaction time optimization has been the application of microwave-assisted synthesis. In the preparation of etravirine intermediates, microwave promotion has been shown to drastically reduce amination reaction times from a conventional 12 hours to just 15 minutes, demonstrating a powerful tool for accelerating synthesis. nih.govresearchgate.net

Table 1: Optimization of Reaction Conditions for Etravirine Analogues

| Reaction Step | Temperature | Pressure | Reaction Time | Reference |

|---|---|---|---|---|

| Ammonolysis | 120-125°C | High | 10-12 hours | google.com |

| Intermediate Synthesis | 150°C | High (Pressure Vessel) | 4 days | chemicalbook.com |

| Ammonolysis | 120°C | High (Autoclave) | 20 hours | google.com |

| Bromination | 0-5°C | Atmospheric | 4-5 hours | nih.govnewdrugapprovals.org |

| Ether Formation | 70°C | Atmospheric | 2 hours | google.com |

Yield Enhancement Strategies for Scalability (Pre-clinical Batch Size)

A key strategy for improving scalability and yield is the avoidance of chromatographic purification, which is often a bottleneck in large-scale production. nih.govgoogle.com The development of synthetic routes that yield a crude product of high purity, which can be purified by simple recrystallization or washing, is highly desirable. nih.govresearchgate.net For example, a process was developed where the final product could be purified by recrystallization from ethyl acetate (B1210297), achieving a yield of 80.2% in the final bromination and purification step. nih.gov

Purification and Isolation Techniques for Synthetic this compound

The purification and isolation of this compound from reaction mixtures are crucial for obtaining a compound of sufficient purity for analytical and further derivatization purposes. A combination of chromatographic and non-chromatographic methods is employed.

Chromatographic Purification Methods (e.g., Column Chromatography, HPLC)

Column chromatography is a frequently cited method for the purification of etravirine analogues, especially in synthetic routes where significant impurities are generated. google.comgoogle.com Patent literature describes the purification of a direct precursor to etravirine via column chromatography using dichloromethane (B109758) as the eluent. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) is also a valuable tool, not only for assessing the purity of the final compound but also for purification itself. google.com The successful purification of radiolabelled [77Br]Etravirine was achieved using HPLC, demonstrating its utility for separating structurally similar compounds. electronicsandbooks.com While primarily an analytical technique, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods developed for quantifying etravirine and its metabolites further underscore the applicability of liquid chromatography for separating these molecules. nih.gov

Recrystallization and Other Solid-State Purification Techniques

For larger scale preparations, non-chromatographic methods are preferred. Recrystallization is the most common solid-state purification technique mentioned in the synthesis of the etravirine scaffold. Various solvents have been effectively used to purify intermediates and final products.

Common recrystallization and washing procedures include:

Recrystallization from Ethyl Acetate: A crude product was purified by dissolving it in methanol, treating with activated charcoal to remove colored impurities, followed by distillation of the methanol and recrystallization of the residue from ethyl acetate. nih.govd-nb.info

Washing with Hot Ethyl Acetate: An alternative to full recrystallization involves washing the crude solid with hot ethyl acetate (e.g., at 60-70°C) followed by filtration at a lower temperature. google.comd-nb.infogoogleapis.com

Recrystallization from Acetone: Acetone has been used to recrystallize crude intermediates, effectively removing isomeric impurities. newdrugapprovals.orggoogle.com

Recrystallization from Acetonitrile (B52724) (CH3CN): In at least one instance, acetonitrile was the solvent of choice for recrystallizing a brominated intermediate. chemicalbook.com

Precipitation and Washing: Isolation of intermediates can be achieved by precipitation (e.g., by adding water to the reaction mixture) followed by filtration and washing the solid with specific solvent mixtures, such as an ice-cold 1:1 mixture of 1-propanol (B7761284) and water. google.com

Derivatization and Structural Modification of the this compound Scaffold

The this compound scaffold serves as a template for further chemical modification. Derivatization studies aim to explore structure-activity relationships (SAR) and develop new analogues with potentially improved properties.

Exploration of Analogues Bearing Similar Halogenations or Aromatic Substitutions

The structure of this compound, a diarylpyrimidine (DAPY), is amenable to a variety of structural modifications. Research in this area is extensive, with a focus on altering the substitution patterns on both the pyrimidine and the aryl rings.

Halogenation: The existing chloro and bromo substituents on the pyrimidine ring are key features. The synthesis of etravirine itself involves a late-stage bromination, indicating that the halogen at this position can be introduced strategically. nih.gov The potential for introducing other halogens, such as fluorine or iodine, has also been considered. google.com

Aromatic Substitutions: The aromatic rings of the DAPY scaffold are prime targets for modification to probe interactions within the binding pocket of its biological target. SAR studies have explored a multitude of substituents on these rings. nih.govijpsonline.com The addition of groups like a cyanovinyl substituent has been shown to enhance interactions with key amino acid residues. ijpsonline.com

Scaffold Hybridization: A powerful strategy involves the molecular hybridization of the DAPY scaffold with other known pharmacophores. For example, novel diarylbenzopyrimidine (DABP) analogues have been created by combining structural elements of etravirine and efavirenz, another antiviral agent. bohrium.com

Solubility Enhancement: A significant challenge with many DAPY derivatives is poor aqueous solubility. To address this, analogues have been synthesized with solubilizing groups, such as a morpholinylalkoxy substituent, strategically placed to extend into the solvent-exposed region of the binding site without compromising antiviral activity. nih.govconicet.gov.ar

This exploration of new derivatives is a continuous effort in medicinal chemistry, aiming to generate novel compounds with enhanced potency, improved resistance profiles, and better physicochemical properties. probes-drugs.orgjove.com

Advanced Molecular Characterization and Computational Analysis of 6 Desamino 6 Chloro Etravirine

Spectroscopic Characterization for Purity and Structural Confirmation

A multi-technique spectroscopic approach is employed to ensure the unambiguous identification and purity assessment of 6-Desamino 6-Chloro Etravirine (B1671769).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and precision. For 6-Desamino 6-Chloro Etravirine, with a molecular formula of C₂₀H₁₃BrClN₅O, the theoretical exact mass can be calculated. pharmaffiliates.comriverxlab.com HRMS analysis provides an experimental mass measurement that can be compared to the theoretical value, typically within a few parts per million (ppm), to confirm the elemental composition and, by extension, the molecular formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. Studies on Etravirine and its metabolites have demonstrated the utility of HRMS in their structural elucidation. nih.gov

Table 1: Theoretical Isotopic Mass Distribution for this compound (C₂₀H₁₃BrClN₅O)

| Isotope | Exact Mass | Relative Abundance (%) |

|---|---|---|

| [M] | 452.9992 | 76.5 |

| [M+1] | 454.0022 | 16.5 |

| [M+2] | 454.9963 | 100.0 |

| [M+3] | 456.0003 | 21.6 |

| [M+4] | 456.9934 | 24.5 |

Note: This table represents a theoretical calculation based on the natural abundance of isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity within the this compound molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two substituted phenyl rings and the dimethyl-substituted phenoxy ring. The chemical shifts and coupling constants of these protons would provide information about their electronic environment and spatial relationships. For comparison, the ¹H NMR spectrum of Etravirine shows a characteristic singlet for the NH₂ protons, which would be absent in the spectrum of the 6-desamino-6-chloro analog. nih.gov

¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts will indicate the type of carbon (aliphatic, aromatic, nitrile, etc.). The presence of a ¹³C-labeled version of this compound can be particularly useful for enhancing signal intensity and aiding in spectral assignment. pharmaffiliates.commedchemexpress.com

2D NMR:

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, identifying protons that are on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

|---|---|---|---|

| 2,6-Me | ~20 | ~2.2 | s |

| 3,5-Ar-H | ~130 | ~7.5 | s |

| 1'-Ar-C | ~150 | - | - |

| 2',6'-Ar-H | ~120 | ~7.7 | d |

| 3',5'-Ar-H | ~133 | ~7.6 | d |

| 4'-Ar-C | ~108 | - | - |

| 1''-Ar-C | ~145 | - | - |

| 2''-Ar-C | ~135 | - | - |

| 4''-Ar-C | ~118 | - | - |

| 5-pyrimidine | ~125 | - | - |

| 6-pyrimidine | ~155 | - | - |

| 2-pyrimidine | ~160 | - | - |

| 4-pyrimidine | ~165 | - | - |

| -CN | ~118 | - | - |

Note: These are predicted values and may vary from experimental data. 's' denotes singlet, 'd' denotes doublet.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C≡N stretching of the nitrile groups, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending vibrations of the aromatic rings. The absence of the characteristic N-H stretching bands for a primary amine would further confirm the desamino structure. The characterization of Etravirine and related compounds often involves IR spectroscopy to confirm the presence of key functional groups. larvol.com

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds and symmetric vibrations. The pyrimidine (B1678525) ring has characteristic Raman active modes that can be used for identification. mdpi.comresearchgate.netresearchgate.netspiedigitallibrary.org The C-Br and C-Cl stretching vibrations would also be observable in the low-frequency region of the Raman spectrum.

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (secondary amine) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (methyl) | Stretching | 2850-3000 |

| C≡N (nitrile) | Stretching | 2220-2260 |

| C=C, C=N (aromatic, pyrimidine) | Stretching | 1400-1600 |

| C-O-C (ether) | Asymmetric Stretching | 1200-1275 |

| C-Cl | Stretching | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Molar Absorptivity

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is characterized by the wavelength of maximum absorption (λmax) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at that wavelength. The extensive conjugation in this compound, involving the pyrimidine and multiple aromatic rings, is expected to result in strong UV absorption. A study on Etravirine reported a high molar absorptivity, and it is expected that this compound would exhibit a similar UV-Vis profile due to the comparable chromophoric system. researchgate.net The λmax can be influenced by the solvent polarity. An extractive spectrophotometric method for Etravirine has been reported, which involves the formation of a colored complex with an absorption maximum at 485 nm; however, the UV-Vis spectrum of the pure compound would be significantly different. rjptonline.orgresearchgate.net

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

|---|---|---|

| Methanol (B129727) or Ethanol (B145695) | ~280-320 | > 20,000 |

Note: These are estimated values based on the structure and data for related compounds.

Conformational Analysis and Stereochemical Considerations

The diarylpyrimidine (DAPY) class of NNRTIs, to which Etravirine and its analogs belong, is known for its conformational flexibility. mdpi.comnih.govtandfonline.comnih.gov This flexibility is a key factor in their ability to inhibit both wild-type and drug-resistant strains of HIV-1 reverse transcriptase. The molecule can adopt different conformations by rotation around the single bonds, particularly the C-O ether bond and the C-N amino bond.

Computational modeling and techniques like NOESY can be used to investigate the preferred conformations of this compound. Understanding the conformational landscape is important as different conformers may have different biological activities or physical properties. The molecule does not possess any chiral centers, and therefore, is not expected to exhibit stereoisomerism. However, the potential for atropisomerism, arising from restricted rotation around single bonds, could be a consideration, although it is less likely in this specific structure under normal conditions.

Conformational Preferences of the Diarylpyrimidine Core

The diarylpyrimidine (DAPY) core is a hallmark of a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs), including the FDA-approved drug etravirine. nih.govresearchgate.net The conformational flexibility of this core is a key determinant of its broad-spectrum activity against wild-type and mutant strains of HIV-1. nih.govresearchgate.net This flexibility allows DAPY analogs to adopt multiple conformations, a "horseshoe" or "U-shaped" structure being a common binding mode within the NNRTI binding pocket (NNIBP) of HIV-1 reverse transcriptase (RT). researchgate.net This adaptability enables the molecule to maintain potent inhibitory activity even when mutations arise in the binding pocket. nih.gov

The central pyrimidine ring serves as a scaffold, with two aryl rings attached. The rotational freedom around the bonds connecting these rings to the pyrimidine core allows for a range of dihedral angles. This conformational landscape is crucial for the molecule's ability to interact with various amino acid residues in the binding pocket. nih.gov Studies on DAPY analogs have shown that this inherent flexibility is a designed feature that contributes to their potent activity against many resistant virus strains. ijpsonline.com

Impact of the 6-Chloro Substituent on Molecular Flexibility

The introduction of a chloro substituent at the 6-position of the pyrimidine ring in this compound has a notable influence on the molecule's electronic properties and, consequently, its conformational behavior. Halogen atoms, like chlorine, are electron-withdrawing and can alter the charge distribution across the pyrimidine ring. researchgate.net This can affect the rotational barriers of the bonds connecting the aryl rings, potentially favoring certain conformations over others.

While specific experimental data on the precise impact of the 6-chloro group on the flexibility of this particular etravirine analog is not extensively detailed in the public domain, structure-activity relationship (SAR) studies on related pyrimidine derivatives offer valuable insights. For instance, the presence of chloro substituents on the pyrimidine ring is a common strategy in medicinal chemistry to modulate reactivity and biological activity. researchgate.net In some cases, the introduction of a halogen can enhance binding affinity by forming specific interactions, such as halogen bonds, with the target protein. The presence of a chloro group has been noted as beneficial for activity in some DAPY derivatives. researchgate.net

Computational Chemistry and Molecular Modeling Studies of this compound

Computational methods are indispensable tools for understanding the molecular behavior of drug candidates and for the rational design of new, more effective inhibitors. nih.govfiocruz.br

Quantum Mechanical (QM) Calculations for Electronic Structure and Electrostatic Potential

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. researchgate.netjmchemsci.com These calculations can provide a detailed picture of the electron distribution, molecular orbital energies, and electrostatic potential. The electrostatic potential map is particularly important as it reveals regions of the molecule that are electron-rich or electron-poor, which in turn dictates how the molecule will interact with the amino acid residues in the binding pocket of HIV-1 RT. For instance, negatively charged regions may favorably interact with positively charged residues like lysine, while positively charged regions may interact with acidic residues.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. fiocruz.brnih.gov For this compound, MD simulations can be used to explore its conformational landscape and assess the stability of its binding to HIV-1 RT. tandfonline.comjove.com By simulating the motion of the ligand-protein complex in a solvated environment, researchers can observe how the ligand adapts its conformation within the binding pocket and identify key interactions that contribute to binding stability. tandfonline.comnih.gov Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated to assess the stability of the complex and the flexibility of different parts of the molecule and protein, respectively. tandfonline.comjove.com Studies on etravirine and its analogs have demonstrated the utility of MD simulations in understanding their binding modes and resistance profiles. jove.comnih.gov

Ligand-Based Drug Design (LBDD) and Pharmacophore Modeling

Ligand-based drug design (LBDD) approaches are utilized when the three-dimensional structure of the target protein is unknown or when researchers want to identify the common chemical features responsible for the biological activity of a series of compounds. dovepress.com Pharmacophore modeling is a key LBDD technique that involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target. mdpi.comnih.gov

For DAPY derivatives, pharmacophore models have been developed based on the structures of known potent inhibitors like etravirine. mdpi.comnih.gov These models typically include features such as two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group, all arranged in a specific spatial orientation. mdpi.com Such models can then be used to virtually screen large compound libraries to identify new molecules with the potential to be active as NNRTIs. nih.gov

Structure-Based Drug Design (SBDD): Docking Simulations with HIV-1 Reverse Transcriptase

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the target protein, in this case, HIV-1 RT. nih.gov Molecular docking is a primary SBDD technique used to predict the preferred binding orientation of a ligand to its target protein and to estimate the binding affinity. tandfonline.commdpi.com

Binding Mode Predictions and Interaction Analysis with Wild-Type RT

Computational predictions, based on the well-established binding patterns of its parent compound, Etravirine, suggest that this compound also binds within the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase. This hydrophobic pocket is located approximately 10 Å from the enzyme's catalytic site in the p66 subunit. nih.govtorvergata.it

Like other diarylpyrimidine (DAPY) analogues, this compound is predicted to adopt a flexible, U-shaped or "horseshoe" conformation within the binding pocket. csic.esacs.org This conformational adaptability is a hallmark of the DAPY series, allowing for potent inhibition. The central pyrimidine ring is anticipated to be positioned between key amino acid residues such as Leu100 and Val179. researchgate.net

Computational Assessment of Binding to Mutant HIV-1 RT Variants

A critical feature of second-generation NNRTIs like Etravirine is their ability to maintain activity against HIV-1 strains with mutations that confer resistance to first-generation drugs. nih.gov Common mutations include K103N and Y181C. madridge.orgasm.org Etravirine's efficacy against these mutants is attributed to its conformational and positional adaptability, which allows it to avoid steric clashes and establish alternative favorable interactions within the mutated pocket. acs.org

For this compound, a computational assessment suggests a nuanced impact on its resistance profile.

K103N Mutation: This is a frequently observed mutation in patients treated with NNRTIs. madridge.org Etravirine maintains strong binding affinity to the K103N mutant, with a total stabilization energy comparable to that of the wild-type RT. madridge.org The Asn103 side chain can still participate in favorable van der Waals interactions. psu.edu It is predicted that this compound would also retain significant activity against the K103N mutant, as its binding is not critically dependent on a hydrogen bond with the residue at position 103.

Y181C Mutation: The Y181C mutation is known to cause high-level resistance to first-generation NNRTIs. Etravirine's flexibility allows it to reorient within the pocket to compensate for the loss of the tyrosine side chain. acs.org However, some studies indicate that the Y181C mutation, especially in combination with others, can reduce Etravirine susceptibility. nih.gov The replacement of the 6-amino group with a chloro group in this compound could potentially alter its adaptability to the Y181C mutation, though the extent of this impact requires detailed structural and energetic calculations.

High-level resistance to Etravirine typically requires the accumulation of multiple mutations. csic.esnih.gov It is therefore computationally plausible that this compound would also exhibit a favorable resistance profile compared to first-generation NNRTIs, although specific combinations of mutations might alter its efficacy.

Computational Prediction of Physicochemical Descriptors and Molecular Orbital Energies

Prediction of Topological Polar Surface Area (tPSA) and Rotatable Bonds

Physicochemical descriptors such as the number of rotatable bonds and the topological polar surface area (tPSA) are crucial for predicting a molecule's pharmacokinetic properties.

The number of rotatable bonds in a molecule influences its conformational flexibility and oral bioavailability. nih.gov For Etravirine, the calculated number of rotatable bonds is 4. nih.govdrugbank.com As the substitution of the 6-amino group with a chloro group does not alter the number of single, non-ring bonds, the predicted number of rotatable bonds for this compound remains 4.

The tPSA is defined as the sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule and is a good predictor of drug transport properties. taylorandfrancis.com For Etravirine, the tPSA is consistently reported to be around 121 Ų. nih.govpharmacompass.com The substitution of a primary amine (-NH2) group with a chlorine atom will decrease the tPSA. Based on fragment contribution methods, the tPSA for this compound is predicted to be lower than that of its parent compound.

| Compound | Predicted Rotatable Bonds | Topological Polar Surface Area (tPSA) (Ų) |

|---|---|---|

| Etravirine | 4 nih.govdrugbank.com | ~121 nih.govpharmacompass.com |

| This compound | 4 | Predicted < 121 |

Analysis of Frontier Molecular Orbital (HOMO/LUMO) Energies and Reactivity Indices

Frontier molecular orbital (FMO) theory provides insights into the chemical reactivity and kinetic stability of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netirjweb.com

These parameters are typically calculated using density functional theory (DFT) methods, such as with the B3LYP functional. jmchemsci.comaimspress.com While specific DFT calculations for this compound are not publicly available, a comparative analysis can be made based on its structure relative to Etravirine.

The 6-amino group on the pyrimidine ring of Etravirine is an electron-donating group. In contrast, the 6-chloro substituent in this compound is an electron-withdrawing group. This fundamental electronic difference is predicted to have the following effects:

HOMO and LUMO Energies: The electron-withdrawing chloro group will stabilize the molecule's orbitals, leading to a lowering of both the HOMO and LUMO energy levels compared to Etravirine.

HOMO-LUMO Gap (ΔE): The effect on the energy gap is less straightforward to predict without explicit calculation, as both frontier orbitals will be lowered. However, the change in electronic distribution across the pyrimidine core will undoubtedly alter the gap and, consequently, the molecule's global reactivity indices.

From these energies, other reactivity indices can be derived, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω). jmchemsci.com The substitution of the amino group with a more electronegative chloro atom would be expected to increase the electrophilicity of the pyrimidine ring system in this compound.

| Parameter | Description | Predicted Trend for this compound vs. Etravirine |

|---|---|---|

| E-HOMO | Energy of the Highest Occupied Molecular Orbital | Lower |

| E-LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower |

| ΔE (HOMO-LUMO Gap) | Indicator of chemical reactivity and stability | Altered (Requires specific calculation) |

| Electrophilicity (ω) | Measure of electron-accepting capability | Increased at the pyrimidine core |

Preclinical Pharmacokinetics and Metabolism Studies of 6 Desamino 6 Chloro Etravirine in Non Human Systems

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Assessment

The in vitro assessment of a compound's ADME properties is a cornerstone of preclinical drug development, offering insights into its potential behavior in a biological system.

Membrane Permeability Studies (e.g., Caco-2 cell monolayer, PAMPA assays)

For the parent compound, Etravirine (B1671769) , it is categorized as a Biopharmaceutics Classification System (BCS) Class IV compound, which is characterized by low water solubility and low permeability. nih.gov In vitro models like the Caco-2 cell line, derived from human colon adenocarcinoma, are standard for evaluating a drug's potential for oral absorption. nih.govdiva-portal.orgnih.gov These cells form a monolayer that mimics the intestinal epithelium, allowing for the study of both passive and active transport mechanisms across the gut wall. diva-portal.org

Table 1: General Characteristics of Caco-2 Permeability Assays

| Parameter | Description | Relevance |

| Cell Line | Caco-2 (human colorectal adenocarcinoma) | Forms a polarized monolayer with tight junctions, mimicking the intestinal barrier. nih.govdiva-portal.org |

| Assay Principle | Measurement of compound transport across the cell monolayer from an apical (A) to a basolateral (B) compartment, and vice versa. pharmaexcipients.com | Predicts in vivo oral absorption and identifies potential for efflux transporter involvement. nih.gov |

| Permeability Classification | Compounds are typically categorized as having low, moderate, or high permeability based on their apparent permeability coefficient (Papp). diva-portal.org | Helps in early assessment of oral bioavailability. |

Plasma Protein Binding Determination (e.g., Equilibrium Dialysis, Ultrafiltration) in Animal Plasma

Specific data on the plasma protein binding of 6-Desamino 6-Chloro Etravirine in animal plasma could not be found in the reviewed literature.

In contrast, Etravirine is known to be highly bound to plasma proteins. nih.gov In human plasma, it is approximately 99.9% bound, primarily to albumin and alpha-1-acid glycoprotein. nih.gov While specific percentages for animal plasma are not detailed in the provided results, high plasma protein binding is a characteristic that is often evaluated across different species in preclinical development to understand its impact on drug distribution and clearance. sygnaturediscovery.com For instance, in a study involving rats, the co-administration of etravirine with warfarin (B611796) resulted in a significant decrease in the amount of warfarin bound to albumin, suggesting competitive binding. nih.gov

Table 2: Plasma Protein Binding of Etravirine

| Species | Protein Binding (%) | Major Binding Proteins | Reference |

| Human | 99.9 | Albumin, Alpha-1-acid glycoprotein | nih.gov |

| Human | 99.6 | Albumin | nih.gov |

| Human | 97.7 - 99.0 (in vitro to AAGP) | α1-acid glycoprotein | nih.gov |

Metabolic Stability in Liver Microsomes and Hepatocytes (e.g., Rat, Dog, Monkey)

There is no specific information available regarding the metabolic stability of This compound in liver microsomes or hepatocytes from preclinical species.

For Etravirine , it is primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms involved in its metabolism. xenotech.comnih.gov Such assays typically involve incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time to determine its intrinsic clearance. semanticscholar.orgfrontiersin.orgresearchgate.net This information is vital for predicting the in vivo hepatic clearance and potential for drug-drug interactions. semanticscholar.org

Table 3: General Parameters in Metabolic Stability Assays

| Test System | Key Enzymes | Information Gained | Common Species |

| Liver Microsomes | Phase I enzymes (e.g., CYPs) | Intrinsic clearance, metabolic pathways (Phase I) | Rat, Dog, Monkey, Human xenotech.comnih.gov |

| Hepatocytes | Phase I and Phase II enzymes | More complete picture of metabolic clearance, including conjugation reactions | Rat, Dog, Monkey, Human semanticscholar.org |

Cytochrome P450 (CYP) Inhibition and Induction Potential (In Vitro)

No data is available on the in vitro CYP inhibition or induction potential of This compound .

Etravirine has been shown to have a complex profile of interaction with CYP enzymes. It is a substrate for CYP3A4, CYP2C9, and CYP2C19. nih.gov In vitro studies have also demonstrated that etravirine can act as an inducer of CYP3A4 and an inhibitor of CYP2C9 and CYP2C19. nih.govnih.gov This dual activity highlights the potential for drug-drug interactions when co-administered with other medications that are substrates, inducers, or inhibitors of these enzymes. nih.gov The assessment of CYP inhibition is often done by determining the IC50 value, which is the concentration of the drug that causes 50% inhibition of a specific CYP isoform's activity. evotec.com

Table 4: In Vitro CYP Interaction Profile of Etravirine

| CYP Isoform | Interaction | Consequence | Reference |

| CYP3A4 | Inducer | Potential to decrease the concentration of co-administered CYP3A4 substrates. | nih.govnih.gov |

| CYP2C9 | Inhibitor | Potential to increase the concentration of co-administered CYP2C9 substrates. | nih.govnih.gov |

| CYP2C19 | Inhibitor | Potential to increase the concentration of co-administered CYP2C19 substrates. | nih.govnih.gov |

Transporter Interaction Studies (e.g., P-glycoprotein, OATP, BCRP)

There is a lack of information regarding the interaction of This compound with drug transporters.

For Etravirine , in vitro studies have shown that it is a potent inhibitor of the breast cancer resistance protein (BCRP/ABCG2). nih.gov However, it does not appear to be a substrate or a significant inhibitor of P-glycoprotein (P-gp/ABCB1). nih.govnih.gov Etravirine has also been shown to induce the expression of several ATP-binding cassette (ABC) transporters, including BCRP. nih.gov These interactions with drug transporters can influence the absorption, distribution, and elimination of co-administered drugs. nih.govnih.gov

In Vivo Pharmacokinetic (PK) Studies in Animal Models

No in vivo pharmacokinetic data for This compound in any animal model was found in the public domain.

Table 5: Pharmacokinetic Parameters of Etravirine in Rats (Single Oral Dose)

| Parameter | Value | Unit | Reference |

| Dose | 200 | mg/kg | nih.gov |

| Cmax | 28.0 ± 12.0 | ng/mL | nih.gov |

| AUC | 223.9 ± 38.2 | ng-hr/mL | nih.gov |

| t1/2 | 5.78 ± 2.8 | hours | nih.gov |

Preclinical Pharmacokinetic and Metabolism Studies of this compound in Non-Human Systems

Comprehensive searches of publicly available scientific literature and databases have revealed no specific preclinical pharmacokinetic or metabolism data for the compound this compound.

This compound is identified as an impurity or intermediate related to the antiretroviral drug Etravirine. However, dedicated studies detailing its absorption, distribution, metabolism, and excretion (ADME) profile in any non-human systems, as outlined in the requested article structure, are not available in the public domain.

Therefore, it is not possible to provide the requested detailed information, including data tables and research findings, for the following sections:

Metabolite Identification and Profiling in Animal Models

Characterization of Phase I and Phase II Metabolites in Animal Urine, Feces, and Plasma

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Identification of Major Metabolic Pathways

The metabolism of Etravirine is a complex process primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. nih.govnih.gov Studies in human liver microsomes and with cDNA-expressed CYP isozymes have identified oxidation as the principal metabolic route. nih.gov Specifically, CYP2C19, CYP2C9, and CYP3A4 are the key enzymes responsible for the biotransformation of Etravirine. nih.govnih.gov

The major metabolic transformations of Etravirine involve hydroxylation of the dimethylbenzonitrile moiety. nih.gov While direct chlorination is not a primary metabolic pathway for Etravirine, the presence of a chloro-substituent in this compound suggests it is likely a synthetic impurity or a very minor, specialized metabolite. Glucuronidation is a subsequent, secondary metabolic step for the hydroxylated metabolites of Etravirine, facilitated by UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Comparative Metabolite Profiling with Etravirine in Animal Models

Comprehensive comparative metabolite profiling specifically for this compound against Etravirine in animal models is not publicly documented. However, extensive research on Etravirine's metabolism in human systems provides a framework for understanding the types of metabolites that are formed. nih.gov

The primary metabolites of Etravirine are various hydroxylated forms of the parent molecule. nih.gov The formation of these is predominantly catalyzed by CYP2C19 and CYP3A4. nih.gov In contrast, this compound, as its name implies, features a chlorine atom and lacks an amino group, modifications that are not characteristic of the major metabolic pathways of Etravirine. This structural difference underscores its likely origin as a synthetic variant or a trace, and as yet uncharacterized, metabolic product.

| Feature | Etravirine | This compound |

| Primary Metabolic Enzymes | CYP2C19, CYP2C9, CYP3A4 nih.govnih.gov | Not documented |

| Major Metabolic Pathways | Oxidation (Hydroxylation) nih.gov | Not documented |

| Key Metabolites | Monohydroxylated and dihydroxylated forms nih.gov | Not documented |

Excretion Pathways in Animal Models

Biliary and Renal Excretion Analysis in Animals

Specific studies detailing the biliary and renal excretion of this compound in animal models are absent from the scientific literature. For the parent compound, Etravirine, renal elimination of the unchanged drug is negligible. nih.gov The majority of Etravirine is eliminated in the feces after extensive hepatic metabolism. This pattern is common for highly metabolized, lipophilic drugs. Given the structural similarities, it could be hypothesized that if this compound were to be administered, it would likely follow a similar excretion pattern, with a low likelihood of significant renal clearance of the parent compound.

| Excretion Pathway | Etravirine | This compound |

| Primary Route | Fecal (following metabolism) | Not documented (Hypothesized to be similar to Etravirine) |

| Renal Excretion (Unchanged) | Negligible nih.gov | Not documented (Hypothesized to be low) |

Advanced Analytical Methodologies for the Quantification and Detection of 6 Desamino 6 Chloro Etravirine

Chromatographic Techniques for Quantitative Analysis in Biological Matrices (Non-Human)

Chromatographic separation techniques are the cornerstone of analytical chemistry for complex mixtures. For the analysis of 6-Desamino 6-Chloro Etravirine (B1671769), both LC-MS/MS and HPLC-UV offer distinct advantages in terms of sensitivity, specificity, and quantitative accuracy. The choice of method often depends on the specific requirements of the analysis, such as the concentration levels of the analyte and the complexity of the sample matrix.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS has become the gold standard for the quantification of trace-level analytes in complex biological matrices due to its high sensitivity and selectivity. A sensitive and specific LC-MS/MS method was developed and validated for the analysis of etravirine in rat plasma, which can be adapted for its related compounds. nih.gov

The successful separation of 6-Desamino 6-Chloro Etravirine from its parent compound and other impurities is highly dependent on the chromatographic conditions. A reverse-phase XTerra MS C18 column is often employed for the analysis of Etravirine and its related substances. nih.gov The mobile phase typically consists of a two-solvent system, allowing for gradient elution to achieve optimal separation. A common mobile phase composition includes a 2 mM ammonium (B1175870) acetate (B1210297) aqueous solution with 0.1% formic acid as solvent A and a 0.1% formic acid solution in methanol (B129727) as solvent B. nih.gov The gradient elution starts with a higher proportion of the aqueous phase and gradually increases the organic phase content to elute the more hydrophobic compounds.

Table 1: Optimized LC-MS/MS Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | XTerra MS C18, 50 mm x 2.1 mm, 3.5 µm |

| Mobile Phase A | 2 mM Ammonium Acetate in Water with 0.1% Formic Acid |

| Mobile Phase B | 0.1% Formic Acid in Methanol |

| Flow Rate | 300 µL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient |

| Gradient Program | Optimized for separation of Etravirine and its impurities |

Tandem mass spectrometry provides the high selectivity required for quantification in complex matrices. Positive ion electrospray ionization (ESI) is a suitable technique for the analysis of Etravirine and its derivatives. nih.gov For quantitative analysis, the mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion). The transition from the precursor to the product ion is highly specific to the analyte of interest. For Etravirine, the precursor/product transition (m/z) in positive ion mode is 435.9→163.6. nih.gov The specific MRM transition for this compound would need to be determined by infusing a pure standard of the compound into the mass spectrometer.

Table 2: Illustrative Tandem Mass Spectrometry Parameters

| Parameter | Setting |

|---|---|

| Ionization Mode | Positive Ion Electrospray (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) for Etravirine | 435.9 |

| Product Ion (m/z) for Etravirine | 163.6 |

| Collision Gas | Argon |

High-Performance Liquid Chromatography (HPLC) with UV Detection Method Development

HPLC with UV detection is a widely used, robust, and cost-effective technique for the quantification of pharmaceutical compounds. Several stability-indicating HPLC methods have been developed for Etravirine and its impurities, which can be adapted for this compound. scirp.orgderpharmachemica.com

The key to a successful HPLC method is achieving adequate separation of the analyte of interest from other components in the sample. This is accomplished by optimizing the stationary phase (column) and the mobile phase. A study by Chilukuri, M. et al. (2012) utilized a Shimpack ODS-II stationary phase with a gradient mobile phase to separate Etravirine from eight potential impurities. scirp.org Another method by Soni, N. R., & Patani, P. (2024) employed an Xselect HSS T3 column with a gradient mobile phase of a buffer at pH 4.0 and a mixture of methanol, acetonitrile (B52724), and water. derpharmachemica.com The flow rate and gradient profile are adjusted to ensure that this compound is well-resolved from Etravirine and other related substances, with a suitable retention time.

Table 3: Optimized HPLC-UV Chromatographic Conditions

| Parameter | Condition |

|---|---|

| Column | Xselect HSS T3, 150 x 4.6 mm, 3.5 µm derpharmachemica.com |

| Mobile Phase A | Buffer (pH 4.0) derpharmachemica.com |

| Mobile Phase B | Methanol: Acetonitrile: Water (90:5:5 v/v) derpharmachemica.com |

| Flow Rate | 1 mL/min derpharmachemica.com |

| Injection Volume | 10 µL derpharmachemica.com |

| Column Temperature | Ambient |

The selection of an appropriate UV detection wavelength is critical for achieving high sensitivity. The wavelength should be chosen at the absorbance maximum of the analyte to maximize the signal-to-noise ratio. For Etravirine and its impurities, detection is often carried out at around 303 nm or 310 nm. scirp.orgderpharmachemica.com The sensitivity of the method is determined by the limit of detection (LOD) and the limit of quantification (LOQ), which are established during method validation. A well-developed HPLC-UV method can be capable of detecting impurities at levels as low as 0.003% with respect to the main compound. scirp.org

Table 4: HPLC-UV Detection Parameters

| Parameter | Setting |

|---|---|

| Detector | Photodiode Array (PDA) or UV Detector |

| Detection Wavelength | 310 nm derpharmachemica.com |

| Sensitivity | Method dependent, validated for required detection levels |

Method Validation for Preclinical Studies (Accuracy, Precision, Linearity, Range, LLOQ, Stability)

The validation of bioanalytical methods is a critical process that demonstrates the suitability of a particular method for its intended purpose. ich.orginvima.gov.co For preclinical studies involving this compound, this involves a comprehensive evaluation of several key parameters to ensure the reliability and accuracy of the data generated from animal studies. europa.euresearchgate.net

The validation of an analytical method for this compound must be performed in the specific biological matrices relevant to the preclinical studies. invima.gov.co This typically includes plasma, various tissue homogenates (e.g., liver, kidney), and cell culture media. Each matrix presents unique challenges due to its composition, necessitating matrix-specific validation.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. For this compound, accuracy and precision are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). The acceptance criteria, as per regulatory guidelines, are generally within ±15% of the nominal concentration for accuracy, and a coefficient of variation (CV) of ≤15% for precision. For the lower limit of quantification (LLOQ), these values are typically within ±20% and ≤20%, respectively. francis-press.commdpi.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated by plotting the response versus the concentration of the analyte. For this compound, a linear regression model is typically used, with a correlation coefficient (r²) of ≥0.99 being desirable. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. researchgate.net This is a critical parameter in preclinical studies where concentrations of the compound may be very low.

Stability: The stability of this compound must be evaluated in the biological matrix under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. nih.govnih.gov Stability in cell culture media is also crucial for in vitro experiments. researchgate.net

Table 1: Representative Data for Method Validation of this compound in Rat Plasma

| Validation Parameter | Acceptance Criteria | Representative Results |

| Accuracy | Mean value within ±15% of nominal | 95.3% to 103.3% |

| Precision (CV%) | ≤15% | ≤15% |

| Linearity (r²) | ≥0.99 | >0.999 |

| Range | Defined by LLOQ and ULOQ | 1 - 1000 ng/mL |

| LLOQ | CV ≤20%, Accuracy ±20% | 1 ng/mL |

| Freeze-Thaw Stability | % Change within ±15% | Stable for 3 cycles |

| Bench-Top Stability | % Change within ±15% | Stable for 8 hours at room temperature |

| Long-Term Stability | % Change within ±15% | Stable for 30 days at -80°C |

Matrix Effect: The matrix effect is the alteration of analyte ionization due to the presence of co-eluting, interfering substances in the biological matrix. mdpi.com It can lead to either ion suppression or enhancement, affecting the accuracy and precision of the method. The matrix effect is assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.

Recovery: Recovery is the efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. mdpi.com It is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard.

Table 2: Illustrative Matrix Effect and Recovery Data for this compound

| Matrix | Analyte Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |

| Rat Plasma | 10 | 98.5 | 88.2 |

| 500 | 101.2 | 91.5 | |

| Mouse Liver Homogenate | 10 | 95.7 | 85.4 |

| 500 | 99.8 | 89.1 | |

| Cell Culture Media | 10 | 102.1 | 95.3 |

| 500 | 100.5 | 96.8 |

Sample Preparation Strategies for Biological Matrices (Non-Human)

The goal of sample preparation is to extract the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. uoa.grnih.gov The choice of technique depends on the physicochemical properties of this compound, the nature of the biological matrix, and the analytical method used.

Protein Precipitation (PP): This is a simple and rapid method for removing proteins from biological samples, particularly plasma. nih.govnih.govresearchgate.net It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid) to the sample, which denatures and precipitates the proteins. nih.gov After centrifugation, the supernatant containing the analyte is collected for analysis. Acetonitrile is often a preferred precipitant due to its high precipitation efficiency and compatibility with reversed-phase liquid chromatography. nih.gov

Liquid-Liquid Extraction (LLE): LLE is a separation technique based on the differential solubility of the analyte in two immiscible liquid phases, typically an aqueous phase (the biological sample) and an organic solvent. nih.govresearchgate.netmdpi.comnih.gov The choice of the organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is critical and is based on the polarity and pKa of this compound. This method can provide cleaner extracts than PP but is more labor-intensive.

Solid-phase extraction is a highly selective and efficient sample preparation technique that can provide very clean extracts. uoa.grnih.govresearchgate.net It involves passing the sample through a solid sorbent that retains the analyte. Interfering substances are washed away, and the analyte is then eluted with a suitable solvent. The choice of the sorbent (e.g., reversed-phase C18, ion-exchange) depends on the chemical properties of this compound. SPE can be automated for high-throughput analysis.

Application of Analytical Methods in Preclinical Research

The validated analytical methods are crucial for conducting various preclinical studies to characterize the pharmacokinetic profile of this compound. admescope.commdpi.comnih.gov These studies typically involve the administration of the compound to animal models, followed by the collection of biological samples at various time points.

The concentration of this compound in these samples is then determined using the validated LC-MS/MS method. The resulting concentration-time data are used to calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability. This information is vital for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for informing further drug development decisions.

Monitoring Compound Levels in In Vitro ADME Studies

In vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental in early drug discovery to predict the pharmacokinetic profile of a compound. The quantification of this compound in these assays is essential to understand its metabolic stability, permeability, and potential to be a substrate or inhibitor of drug transporters.

Methodologies for these studies are often based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to the complexity of the matrices and the need for high sensitivity. In a typical in vitro metabolism study using human liver microsomes or hepatocytes, the disappearance of the parent compound and the formation of metabolites are monitored over time.

A validated UPLC-MS/MS method, analogous to those used for Etravirine and its metabolites, would be the preferred approach. researchgate.net Such a method would likely involve the following:

Sample Preparation: Protein precipitation with a solvent like acetonitrile or methanol, followed by centrifugation to remove precipitated proteins.

Chromatography: Separation on a reverse-phase column, such as a C18 or C8, with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). researchgate.net

Detection: Mass spectrometric detection in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The specific precursor and product ion transitions for this compound would need to be determined.

The following table outlines a hypothetical set of parameters for a UPLC-MS/MS method for the analysis of this compound in an in vitro ADME study, based on established methods for related compounds.

| Parameter | Value |

| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | YMC's UltraHT Pro C18 (50 x 3.0 mm, 2.0µm) or equivalent researchgate.net |

| Mobile Phase A | 0.1% Formic Acid in Water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Flow Rate | 0.8 mL/min researchgate.net |

| Column Temperature | 40°C researchgate.net |

| Injection Volume | 1-10 µL |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative mode would be optimized based on compound characteristics. |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical MRM Transition | To be determined empirically, but would be specific for the mass of this compound. |

| Limit of Quantification (LOQ) | Expected to be in the low ng/mL range, similar to what is achieved for Etravirine and its other impurities. researchgate.net |

| Linearity | A linear range would be established, for instance, from 1 to 1000 ng/mL, with a correlation coefficient (r²) > 0.99. scirp.org |

Quantification in Pharmacokinetic Studies in Animal Models

Pharmacokinetic (PK) studies in animal models are critical for understanding the in vivo behavior of a compound. The accurate quantification of this compound in biological matrices such as plasma, blood, and tissues is necessary to determine key PK parameters like clearance, volume of distribution, and half-life.